5-chloro-N-cyclopentyl-1-methyl-1H-imidazole-4-sulfonamide
Overview
Description
“5-chloro-N-cyclopentyl-1-methyl-1H-imidazole-4-sulfonamide” is a chemical compound used extensively in scientific research . Its unique properties make it ideal for studying various biological processes and developing new therapeutic interventions.
Synthesis Analysis
The synthesis of imidazoles has seen recent advances, with an emphasis on the bonds constructed during the formation of the imidazole . The methodologies are based around the functional group compatibility of the process and resultant substitution patterns around the ring .Molecular Structure Analysis
The molecular structure of “5-chloro-N-cyclopentyl-1-methyl-1H-imidazole-4-sulfonamide” is represented by the Inchi Code: 1S/C9H14ClN3O2S/c1-13-6-11-9(8(13)10)16(14,15)12-7-4-2-3-5-7/h6-7,12H,2-5H2,1H3 .Physical And Chemical Properties Analysis
The compound is a powder at room temperature . It has a molecular weight of 263.75 .Scientific Research Applications
Chemical Reactions and Synthesis
Studies have explored the chemical reactions involving compounds similar to 5-chloro-N-cyclopentyl-1-methyl-1H-imidazole-4-sulfonamide. For instance, Obafemi (1982) described reactions of 5-chloro-2-thiophenesulfonyl chloride with various amines, including imidazole, resulting in the formation of sulfonamides (Obafemi, 1982). Furthermore, Yu, Deng, and Cao (2015) developed a method for the synthesis of imidazoles from electron-withdrawing group-substituted allenyl sulfonamides with amines, which could be relevant for synthesizing compounds like 5-chloro-N-cyclopentyl-1-methyl-1H-imidazole-4-sulfonamide (Yu, Deng, & Cao, 2015).
Antimicrobial and Antifungal Activities
Research has shown that compounds structurally related to 5-chloro-N-cyclopentyl-1-methyl-1H-imidazole-4-sulfonamide exhibit antimicrobial properties. For example, Ovonramwen et al. (2021) synthesized and tested similar sulfonamides for their anticandidal and antibacterial activities, although they found no significant antibacterial activities against certain strains (Ovonramwen, Owolabi, Oviawe, & Falodun, 2021). Additionally, Krátký et al. (2012) designed and synthesized novel sulfonamides with chloro-hydroxybenzaldehyde and observed some activity against specific bacterial and fungal strains (Krátký, Vinšová, Volková, Buchta, Trejtnar, & Stolaříková, 2012).
Application in Drug Metabolism and PharmacoKinetics Studies
Sulfonamide derivatives, including those similar to 5-chloro-N-cyclopentyl-1-methyl-1H-imidazole-4-sulfonamide, have been used in drug metabolism and pharmacokinetics studies. Latli et al. (2011) prepared a potent lymphocyte function-associated antigen-1 antagonist and its sulfonamide metabolite labeled with stable isotopes and carbon-14 for such studies (Latli, Hrapchak, Xu, Qiu, Krishnamurthy, & Senanayake, 2011).
Cytotoxicity and Antiviral Activities
Balewski et al. (2020) synthesized novel imidazole derivatives and evaluated their cytotoxic potency on human cancer cell lines, demonstrating the potential of such compounds in cancer research (Balewski, Sa̧czewski, Bednarski, Wolff, Nadworska, Gdaniec, & Kornicka, 2020). Chen et al. (2010) created sulfonamide derivatives with antiviral activity against tobacco mosaic virus, indicating potential applications in antiviral research (Chen, Xu, Liu, Yang, Fan, Bhadury, Hu, & Zhang, 2010).
Future Directions
properties
IUPAC Name |
5-chloro-N-cyclopentyl-1-methylimidazole-4-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14ClN3O2S/c1-13-6-11-9(8(13)10)16(14,15)12-7-4-2-3-5-7/h6-7,12H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIUDVIIFHJCQHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=C1Cl)S(=O)(=O)NC2CCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-cyclopentyl-1-methyl-1H-imidazole-4-sulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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